![molecular formula C16H15ClN2OS B2968445 2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole CAS No. 433700-43-7](/img/structure/B2968445.png)
2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid . The imidazole ring shows excellent solubility in water and other polar solvents . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 ° C, and 267.8 ° C respectively .Scientific Research Applications
Medicine and Pharmacology
Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as enzyme inhibitors .
Synthetic Chemistry
Imidazole and its derivatives find applications in synthetic chemistry . They are used in diverse multicomponent reactions conducted under different conditions . They also play a key role in the synthesis of substituted imidazoles by condensation .
Agriculture
Imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . They are used in the development of products that promote plant growth and protect crops from pests and diseases .
Green Chemistry
In the field of green chemistry, imidazole derivatives are used as ionic liquids and N-heterocyclic carbenes (NHCs) . They are popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Industrial Chemistry
Imidazole derivatives have garnered significant attention in industrial chemistry due to their versatile range of biological and pharmacological activities . They are used in the production of a variety of products, including dyes, pigments, and polymers .
Proton Conduction Research
Imidazole derivatives are used in the construction of metal–organic frameworks (MOFs) for proton conduction research . They are used to build up more structurally stable MOFs, which are temperature- and humidity-dependent proton conductors .
Mechanism of Action
Imidazole-based compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-ethoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-2-20-12-7-8-14-15(9-12)19-16(18-14)21-10-11-5-3-4-6-13(11)17/h3-9H,2,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSZVDXXTKNRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole |
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